molecular formula C12H14N4O7S B12734310 Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)- CAS No. 81717-32-0

Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N'-(2-hydroxyethyl)-

Cat. No.: B12734310
CAS No.: 81717-32-0
M. Wt: 358.33 g/mol
InChI Key: WSAXATUWGPKMIU-UHFFFAOYSA-N
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Description

Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is a complex organic compound with a unique structure that includes both amide and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core ethylenediamine structure, followed by the introduction of the sulfonyl and hydroxyethyl groups through nucleophilic substitution reactions. The final step involves the addition of the aminooxoacetyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanediamide derivatives: Compounds with similar core structures but different functional groups.

    Sulfonyl amides: Compounds with sulfonyl and amide groups but different side chains.

    Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.

Uniqueness

Ethanediamide, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N’-(2-hydroxyethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

81717-32-0

Molecular Formula

C12H14N4O7S

Molecular Weight

358.33 g/mol

IUPAC Name

N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide

InChI

InChI=1S/C12H14N4O7S/c13-9(18)10(19)15-7-1-3-8(4-2-7)24(22,23)16-12(21)11(20)14-5-6-17/h1-4,17H,5-6H2,(H2,13,18)(H,14,20)(H,15,19)(H,16,21)

InChI Key

WSAXATUWGPKMIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)NCCO

Origin of Product

United States

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